molecular formula C16H10BrNO2 B2822770 2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione CAS No. 1119392-52-7

2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2822770
CAS No.: 1119392-52-7
M. Wt: 328.165
InChI Key: BLLKFMXHOGLDEY-UHFFFAOYSA-N
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Description

“2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione” is a chemical compound that belongs to the class of organic compounds known as indane-1,3-diones . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . For instance, a Diels–Alder reaction between l,3-diphenylbenzo [c]furan and cyclopent-4-ene-l,3-dione can furnish the 1,3-diphenylbenzo [c]furan-cyclopent-4 ene-1,3-dione adduct .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an indane-1,3-dione core, which is a common feature in many biologically active compounds . This structure can be found in numerous natural products, sustaining the interest for these compounds .


Chemical Reactions Analysis

Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C16H10BrNO2 and its molecular weight is 328.16 .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study focused on synthesizing diversely substituted indane-1,3-diones, including derivatives similar to "2-(((2-Bromophenyl)amino)methylene)indane-1,3-dione", and evaluating their anti-inflammatory activities. The most active compound in this study showed potential in decreasing prostaglandin production and leukocyte migration, suggesting its use in anti-inflammatory applications without affecting cyclo-oxygenase or 5-lipoxygenase, indicating a potential interference with phospholipase A2 activity (Leblois et al., 1987).

Antimicrobial Activity

Another research explored the antimicrobial potential of indane-1,3-dione derivatives. A series of compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The study found that some derivatives displayed interesting antimicrobial activity, with certain compounds showing higher activity compared to reference drugs (Ghorab et al., 2017).

Synthesis Techniques

Research on the synthesis of 2-substituted indene-1,3(2H)-dione derivatives from 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source in palladium-catalyzed intramolecular carbonylative annulation processes was also reported. This method demonstrated a broad substrate scope with good to excellent yields, showcasing efficient synthesis routes for indane-1,3-dione derivatives (Zhang et al., 2015).

Photomagnetic and Photochromic Properties

A study on the synthesis of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, closely related to the chemical structure of interest, investigated their UV-Vis absorption spectra in CH2Cl2 solution and their photomagnetic and photochromic properties in the solid state. This research suggested the possibility of using these derivatives in material science for their unique optical properties (Chen et al., 2010).

Future Directions

Indane-1,3-dione and its derivatives continue to attract much attention in the field of organic and material chemistry due to their versatility and wide range of applications . Future research may focus on exploring new synthetic strategies and applications for these compounds.

Properties

IUPAC Name

2-[(2-bromophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKZLFSWLKDMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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